(R)-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate
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Overview
Description
®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring and a tert-butyl ester group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate may involve large-scale reactions using automated reactors. The process includes:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Oxidation Reactions: Oxidation can be used to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce dehalogenated or hydrogenated products.
Scientific Research Applications
®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Asymmetric Synthesis: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Pharmaceutical Research: The compound serves as an intermediate in the synthesis of potential drug candidates.
Material Science: It is utilized in the development of novel materials with specific properties.
Catalysis: The compound is employed as a ligand in catalytic reactions to enhance selectivity and efficiency.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues, while the pyrrolidine ring can form hydrogen bonds with polar groups. These interactions facilitate the compound’s binding to enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate: The enantiomer of the compound with similar properties but different stereochemistry.
tert-Butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate: A similar compound with a chlorine atom instead of bromine.
tert-Butyl 2-(2-fluorophenyl)pyrrolidine-1-carboxylate: A fluorinated analog with different electronic properties.
Uniqueness
®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the bromophenyl group, which imparts distinct reactivity and binding characteristics. These features make it a valuable compound in asymmetric synthesis and various research applications.
Properties
Molecular Formula |
C15H20BrNO2 |
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Molecular Weight |
326.23 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(2-bromophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-6-9-13(17)11-7-4-5-8-12(11)16/h4-5,7-8,13H,6,9-10H2,1-3H3/t13-/m1/s1 |
InChI Key |
RNZCQSVBUGGMJB-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC=CC=C2Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=C2Br |
Origin of Product |
United States |
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